2E-hexadecen-15-ynal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-十六碳烯醛炔是一种有机化合物,同时具有醛基和炔基。这些官能团的存在使其成为有机合成和各种化学反应中的一种多功能化合物。该化合物以长碳链为特征,在 (E)-构型中具有双键,这意味着双键两侧的取代基位于相对侧。

准备方法

合成路线和反应条件

(E)-2-十六碳烯醛炔的合成通常涉及以下步骤:

炔基的形成: 炔基可以通过用强碱(如液氨中的氨基钠)对邻二卤代烷或偕二卤代烷进行脱卤化氢反应来引入.

醛基的引入: 醛基可以通过使用吡啶氯铬酸 (PCC) 或戴斯-马丁试剂等试剂对伯醇进行氧化反应来引入。

工业生产方法

在工业环境中,(E)-2-十六碳烯醛炔的生产可能涉及更有效和可扩展的方法,例如:

催化过程: 利用金属催化剂促进炔基和醛基的形成。

连续流动反应器: 采用连续流动反应器来优化反应条件并提高产率。

化学反应分析

反应类型

(E)-2-十六碳烯醛炔经历各种类型的化学反应,包括:

常用试剂和条件

氢化: H₂ 与 Pd/C 或林德拉催化剂。

氧化: KMnO₄ 或 O₃。

加成: HX 或 X₂。

主要形成的产物

二卤代烷: 来自 HX 或 X₂ 的加成反应。

羧酸: 来自醛基的氧化反应。

烯烃/烷烃: 来自炔基的还原反应。

科学研究应用

(E)-2-十六碳烯醛炔在科学研究中有几个应用,包括:

有机合成: 用作合成更复杂有机分子的构建块.

材料科学: 用于开发具有独特性能的新型材料.

生物学研究: 研究其生物活性及其在生化分析中的潜在应用.

作用机制

相似化合物的比较

类似化合物

1-己炔: 具有相似碳链长度的炔烃,但缺少醛基.

十六烷醛: 具有相似碳链长度的醛,但缺少炔基.

2-十六碳烯醛: 具有相似结构的醛,但缺少炔基.

独特性

(E)-2-十六碳烯醛炔的独特之处在于它同时具有炔基和醛基,这使其能够参与广泛的化学反应,使其成为合成化学中的一种有价值的化合物。

生物活性

Introduction

2E-Hexadecen-15-ynal, also known as (E)-2-hexadecenal alkyne, is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and potential applications in medicine and research.

Chemical Structure and Properties

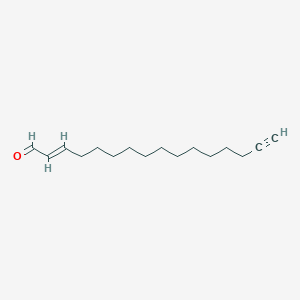

This compound is characterized by a long carbon chain with an alkyne functional group. Its chemical structure can be represented as follows:

This compound is soluble in various organic solvents such as DMSO and ethanol, indicating its potential for bioavailability in biological systems.

Target Interactions

The biological activity of this compound primarily involves its interaction with cellular targets, leading to significant biochemical changes. It has been shown to induce cytoskeletal reorganization, resulting in cell rounding and detachment from the extracellular matrix. This effect is crucial for understanding its role in apoptosis (programmed cell death), which is mediated through various signaling pathways.

Biochemical Pathways

The compound affects the sphingolipid degradation pathway, which is vital for maintaining cellular homeostasis. By modulating this pathway, this compound can influence cell survival and proliferation.

Cellular Effects

Research indicates that this compound induces apoptosis in various cell types. The mechanism involves the activation of caspases, which are essential for executing the apoptotic program. Additionally, it has been observed to alter glycerolipid contents in cells, impacting membrane integrity and function.

Pharmacological Applications

The unique properties of this compound suggest several potential applications:

- Anticancer Activity : The compound's ability to induce apoptosis makes it a candidate for cancer therapy. Studies have shown that it can inhibit the growth of cancer cells through apoptotic pathways.

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound might also possess such properties .

Study on Apoptotic Induction

In a controlled study examining the effects of this compound on HeLa cells (a human cervical cancer cell line), researchers employed the MTT assay to measure cell viability. The results indicated a significant reduction in cell proliferation at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM. This suggests a potent apoptotic effect at relatively low concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 30 | 60 |

| 50 | 30 |

| 100 | 10 |

Antimicrobial Activity Assessment

Another study investigated the antimicrobial properties of compounds related to this compound. The results demonstrated effective inhibition against several bacterial strains, indicating potential use as a natural antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

属性

IUPAC Name |

(E)-hexadec-2-en-15-ynal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVPCWLLYHNGE-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。